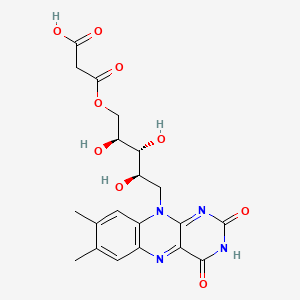

5'-Malonylriboflavin

Descripción

5'-Malonylriboflavin is a naturally occurring riboflavin derivative first identified in dark-grown oats (Avena coleoptiles, Poaceae) . Structurally, it features a malonic acid ester moiety at the 5'-hydroxyl group of riboflavin’s ribityl side chain. This modification distinguishes it from canonical riboflavin derivatives like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are phosphorylated or adenosine-diphosphorylated, respectively. Unlike FMN and FAD—key coenzymes in redox metabolism—this compound is primarily associated with plant systems, where it exhibits comparable vitamin activity but distinct physicochemical properties . Its presence in cereals, albeit at lower concentrations than thiamine, underscores its role in plant physiology under low-light conditions.

Propiedades

Número CAS |

88623-79-4 |

|---|---|

Fórmula molecular |

C20H22N4O9 |

Peso molecular |

462.4 g/mol |

Nombre IUPAC |

3-[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C20H22N4O9/c1-8-3-10-11(4-9(8)2)24(18-16(21-10)19(31)23-20(32)22-18)6-12(25)17(30)13(26)7-33-15(29)5-14(27)28/h3-4,12-13,17,25-26,30H,5-7H2,1-2H3,(H,27,28)(H,23,31,32)/t12-,13+,17-/m1/s1 |

Clave InChI |

XNRSUGNJLHVYCT-IIYDPXPESA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)CC(=O)O)O)O)O |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COC(=O)CC(=O)O)O)O)O |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)CC(=O)O)O)O)O |

Otros números CAS |

88623-79-4 |

Sinónimos |

5'-malonylriboflavin F1-X chromophore |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Riboflavin Derivatives

Stability and Reactivity

- Ester vs. However, ester bonds are more prone to hydrolysis under alkaline conditions compared to stable phosphoanhydride linkages in FAD .

- Redox Properties: this compound retains the redox-active isoalloxazine ring but lacks the adenosine moiety of FAD, which stabilizes semiquinone intermediates. Synthetic analogs like 8-CN-flavin further modulate redox behavior through electronic effects .

Research Implications and Gaps

While FMN/FAD dominate metabolic studies, this compound’s niche in plant systems warrants deeper exploration—particularly its biosynthesis and role in stress adaptation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.